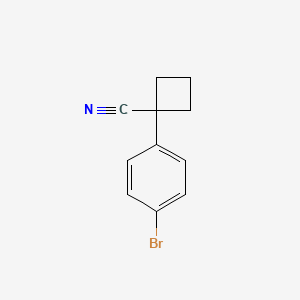

1-(4-Bromophenyl)cyclobutanecarbonitrile

説明

Historical Context of Cyclobutane (B1203170) Chemistry

The study of cyclobutane chemistry dates back to the early 20th century, with initial syntheses marking a significant achievement in organic chemistry. The inherent ring strain of the four-membered ring posed considerable synthetic challenges, and for many years, cyclobutane derivatives were regarded as mere chemical curiosities. However, persistent research efforts have since unveiled a rich and diverse chemistry, transforming these strained systems into valuable tools for synthetic chemists.

Significance of Small Ring Systems in Organic Synthesis

Small ring systems, such as cyclobutanes and cyclopropanes, are of considerable interest in organic synthesis due to their unique conformational constraints and inherent ring strain. This strain can be strategically harnessed as a driving force for ring-opening reactions, providing access to complex linear or larger cyclic structures that would be difficult to assemble through conventional methods. The rigid framework of the cyclobutane ring also allows for the precise spatial arrangement of substituents, a crucial feature in the design of biologically active molecules and advanced materials.

Overview of Nitrile-Substituted Cyclobutanes in Contemporary Chemistry

The incorporation of a nitrile (cyano) group onto a cyclobutane core introduces a highly versatile functional handle. The nitrile group is a powerful electron-withdrawing group and can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. This chemical versatility makes nitrile-substituted cyclobutanes valuable intermediates in multi-step syntheses, enabling the construction of diverse molecular architectures.

Focus on Aryl-Substituted Cyclobutanecarbonitriles

The attachment of an aryl group to the cyclobutane ring at the same carbon as the nitrile group, creating a quaternary center, gives rise to aryl-substituted cyclobutanecarbonitriles. This structural motif is of particular interest as it combines the conformational rigidity of the cyclobutane ring with the electronic and steric properties of the aromatic system. These compounds serve as important building blocks, particularly in medicinal chemistry, where the aryl group can engage in crucial interactions with biological targets.

Importance of Bromine Substitution in Aromatic Systems for Chemical Reactivity

The presence of a bromine atom on the aromatic ring, as in 1-(4-Bromophenyl)cyclobutanecarbonitrile, is of paramount strategic importance in synthetic chemistry. The carbon-bromine bond provides a reactive site for a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds, enabling the facile elaboration of the molecular structure and the synthesis of complex derivatives from a common intermediate.

Structure

3D Structure

特性

IUPAC Name |

1-(4-bromophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWFVACFASLQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602579 | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485828-58-8 | |

| Record name | 1-(4-Bromophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromophenyl Cyclobutanecarbonitrile

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the target molecule in a convergent manner, often establishing the core cyclobutane (B1203170) structure and the quaternary carbon center bearing the aryl and nitrile groups in a key step. These methods are valued for their efficiency in building molecular complexity.

Cyclization reactions are a cornerstone in the synthesis of cyclic compounds, including the strained cyclobutane system. These methods involve the formation of one or more carbon-carbon bonds to close a ring from an acyclic precursor.

The formation of a cyclobutane ring can be achieved through a double nucleophilic substitution reaction, where a nucleophile attacks a substrate containing two leaving groups positioned to facilitate a four-membered ring closure. In the context of 1-(4-bromophenyl)cyclobutanecarbonitrile, this involves a carbanion, stabilized by both the phenyl ring and the nitrile group, reacting with a 1,3-dielectrophile. The nitrile group plays a crucial role by increasing the acidity of the adjacent C-H bond, allowing for easy formation of the nucleophilic carbanion.

An alternative strategy involves the intramolecular cyclization of a nitrile anion. thieme-connect.de This approach begins with an acyclic precursor that already contains the nitrile and the 4-bromophenyl group, along with a leaving group at a position suitable for a 4-exo-tet cyclization. Treatment with a strong base generates a nitrile-stabilized anion, which then attacks the electrophilic carbon center within the same molecule to form the cyclobutane ring. The stereochemistry and efficiency of such cyclizations can be highly dependent on the solvent and reaction conditions, which influence the geometry of the transition state. nih.govresearchgate.net While effective for various ring sizes, the formation of strained four-membered rings requires precise control over the reaction parameters. thieme-connect.de

A prominent and practical method for synthesizing this compound is the reaction between 2-(4-bromophenyl)acetonitrile and 1,3-dibromopropane (B121459). orgsyn.org This reaction is a classic example of forming a cyclobutane ring via a tandem alkylation process.

The synthesis proceeds in the following steps:

Deprotonation: A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is used to deprotonate the α-carbon of 2-(4-bromophenyl)acetonitrile. The electron-withdrawing nature of both the phenyl ring and the cyano group makes the α-proton sufficiently acidic for this abstraction to occur, generating a resonance-stabilized carbanion (nitrile anion).

First Nucleophilic Substitution (Sₙ2): The resulting carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing the first bromide ion. This forms an intermediate, 2-(4-bromophenyl)-5-bromopentanenitrile.

Second Nucleophilic Substitution (Intramolecular Sₙ2): In the presence of a second equivalent of the base, the remaining α-proton on the intermediate is abstracted. The newly formed carbanion then undergoes an intramolecular Sₙ2 reaction, attacking the carbon atom bearing the second bromine atom to close the four-membered ring and yield the final product, this compound.

This one-pot synthesis is an efficient route to the desired product, leveraging the reactivity of the nitrile-stabilized carbanion.

| Reactant A | Reactant B | Base | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|---|

| 2-(4-bromophenyl)acetonitrile | 1,3-dibromopropane | Sodium Amide (NaNH₂) | Liquid Ammonia (B1221849) or Toluene | -33°C to 110°C | Moderate to Good |

| 2-(4-bromophenyl)acetonitrile | 1,3-dibromopropane | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room Temperature to 60°C | Good |

| 2-(4-bromophenyl)acetonitrile | 1,3-dibromopropane | Potassium tert-butoxide | tert-Butanol or THF | Room Temperature | Moderate |

Nitrilation reactions involve the introduction of a nitrile (-CN) functional group into a molecule. While the previously described methods build the ring using a nitrile-containing starting material, it is also possible to first construct the aryl-substituted cyclobutane core and then add the nitrile group.

This approach requires a precursor such as 1-bromo-1-(4-bromophenyl)cyclobutane. The cyano group can then be introduced through a nucleophilic substitution reaction using a cyanide salt. organic-chemistry.org Common cyanide sources include sodium cyanide (NaCN) or potassium cyanide (KCN), often used in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. guidechem.com

The reaction proceeds via an Sₙ2 or Sₙ1 mechanism, depending on the stability of the potential carbocation at the C1 position of the cyclobutane ring. The presence of the phenyl group would stabilize a carbocation, potentially favoring an Sₙ1 pathway. This method's viability is contingent on the accessibility of the required 1-halo-1-arylcyclobutane precursor.

| Substrate | Cyanide Source | Solvent | Typical Conditions |

|---|---|---|---|

| 1-bromo-1-(4-bromophenyl)cyclobutane | Sodium Cyanide (NaCN) | DMSO | Elevated Temperature (e.g., 100-150°C) |

| 1-bromo-1-(4-bromophenyl)cyclobutane | Potassium Cyanide (KCN) | DMF | Elevated Temperature |

| 1-(4-bromophenyl)cyclobutyl methanesulfonate | Sodium Cyanide (NaCN) | Acetonitrile (B52724) | Reflux |

Nitrilation Reactions

Precursor-Based Synthetic Routes

The formation of this compound is achievable by starting from key precursors that already contain either the cyclobutane or the bromophenyl moiety. These routes leverage established chemical transformations to assemble the final molecule.

One logical approach begins with a cyclobutane ring already bearing the 4-bromophenyl group, specifically 1-(4-bromophenyl)cyclobutanecarboxylic acid. This strategy simplifies the synthesis to a functional group interconversion.

The conversion of a carboxylic acid to a nitrile is a well-established transformation in organic synthesis. Starting from the precursor 1-(4-bromophenyl)cyclobutanecarboxylic acid uni.lu, the synthesis can proceed through a two-step sequence involving the formation of a primary amide followed by dehydration.

First, the carboxylic acid is converted into its corresponding primary amide, 1-(4-bromophenyl)cyclobutanecarboxamide. This can be achieved by first activating the carboxylic acid, for instance by converting it to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia (NH₃). Alternatively, direct coupling methods using reagents like carbodiimides with an ammonia source can be employed.

In the second step, the primary amide is dehydrated to yield the target nitrile, this compound. This dehydration is typically accomplished using strong dehydrating agents. Common reagents for this purpose include:

Phosphorus pentoxide (P₂O₅)

Thionyl chloride (SOCl₂)

Trifluoroacetic anhydride (B1165640) (TFAA)

Phosphorus oxychloride (POCl₃)

The choice of reagent and reaction conditions would be optimized to ensure high yield and purity of the final product.

An alternative strategy involves starting with a precursor that contains the bromophenyl and nitrile functionalities, namely 4-bromophenylacetonitrile (B126402). sigmaaldrich.com This approach focuses on forming the cyclobutane ring onto the benzylic carbon of the starting material.

The synthesis of the target compound from 4-bromophenylacetonitrile can be achieved via a dialkylation reaction using a suitable three-carbon dielectrophile, such as 1,3-dibromopropane or 1,3-diiodopropane. The reaction proceeds by first generating a carbanion at the carbon atom alpha to both the phenyl ring and the nitrile group.

The acidic nature of the benzylic proton allows for its removal by a strong base, such as sodium hydride (NaH), sodium amide (NaNH₂), or sodium bis(trimethylsilyl)amide (NaHMDS), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). orgsyn.org The resulting carbanion then acts as a nucleophile.

The reaction mechanism involves two sequential nucleophilic substitution (Sₙ2) steps:

The carbanion attacks one of the electrophilic carbon atoms of the 1,3-dihalopropane, displacing a halide ion and forming an intermediate.

A second deprotonation by the base at the same benzylic carbon, followed by an intramolecular Sₙ2 reaction, results in the closure of the four-membered ring and displacement of the second halide ion, yielding this compound.

This method effectively builds the cyclobutane ring onto the phenylacetonitrile (B145931) framework in a one-pot procedure.

Beyond functional group manipulation and alkylation, the direct formation of the substituted cyclobutane ring through cycloaddition reactions represents a powerful and convergent synthetic strategy.

The [2+2] cycloaddition is a primary and widely used method for synthesizing cyclobutane rings. kib.ac.cn This reaction involves the joining of two unsaturated molecules, such as two alkenes or an alkene and a ketene (B1206846), to form the four-membered ring. harvard.edu For the synthesis of this compound, a plausible [2+2] cycloaddition strategy would involve 4-bromostyrene (B1200502) as a key precursor.

A relevant and documented approach is the reaction of a styrene (B11656) derivative with a ketene or a ketene equivalent. nih.govacs.org For instance, the reaction of 4-bromostyrene with dichloroketene (B1203229) (often generated in situ from trichloroacetyl chloride and a base) can produce a dichlorinated cyclobutanone (B123998) intermediate. researchgate.net This intermediate, 3,3-dichloro-2-(4-bromophenyl)cyclobutanone, contains the core 1-phenylcyclobutane structure. Subsequent chemical modifications would be required to remove the chlorine atoms and convert the ketone functionality into the desired nitrile group at the 1-position. While this specific route requires multiple steps post-cycloaddition, it demonstrates the utility of [2+2] cycloadditions in rapidly assembling the complex substituted cyclobutane core. nih.govru.nl

Table 1: Summary of Synthetic Methodologies

| Route | Precursor | Key Transformation | Reagents/Conditions |

|---|

| 2.2.1.1 | 1-(4-Bromophenyl)cyclobutanecarboxylic Acid | Amidation followed by Dehydration | 1. SOCl₂, NH₃ 2. P₂O₅ or POCl₃ | | 2.2.2.1 | 4-Bromophenylacetonitrile | Dialkylation / Cyclization | Strong base (e.g., NaH, NaHMDS), 1,3-Dihalopropane | | 2.2.3.1 | 4-Bromostyrene | [2+2] Cycloaddition | Ketene or ketene equivalent (e.g., from trichloroacetyl chloride) |

An exploration of the advanced synthetic strategies and comparative analysis for the formation of this compound and related substituted small rings reveals a landscape of innovative chemical methodologies. This article delves into specific synthetic pathways, offering a detailed examination of their mechanisms, yields, and adherence to the principles of sustainable chemistry.

Chemical Reactivity and Mechanistic Studies of 1 4 Bromophenyl Cyclobutanecarbonitrile

Reactions Involving the Nitrile Group

The electron-withdrawing nature of the nitrogen atom in the cyano group polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

The nitrile group of 1-(4-bromophenyl)cyclobutanecarbonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. In the presence of aqueous acid (e.g., H₃O⁺), the reaction proceeds through protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by water. youtube.com A series of proton transfer steps and tautomerization leads to an amide intermediate, which is subsequently hydrolyzed further to the corresponding carboxylic acid, 1-(4-bromophenyl)cyclobutanecarboxylic acid, and an ammonium (B1175870) ion. This transformation is a common and effective method for converting nitriles into carboxylic acids. youtube.com

Table 1: Hydrolysis of this compound

| Reactant | Conditions | Product |

|---|

The cyano group is readily reduced to a primary amine, (1-(4-bromophenyl)cyclobutyl)methanamine. This transformation can be accomplished using several reducing agents. Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. Alternatively, other reducing systems have been developed. For instance, a combination of potassium borohydride (B1222165) (KBH₄) and copper(II) chloride (CuCl₂) has been shown to be an efficient system for the reduction of nitriles to primary amines. asianpubs.org Another effective reagent is diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (LiBH₄). nih.gov Research has shown that the reduction of benzonitriles bearing electron-withdrawing groups, such as the bromo group in the target molecule, generally proceeds more rapidly and in higher yields. nih.gov

Table 2: Reduction of this compound to a Primary Amine

| Reactant | Reagent(s) | Product |

|---|---|---|

| This compound | 1. LiAlH₄, 2. H₂O | (1-(4-Bromophenyl)cyclobutyl)methanamine |

| This compound | KBH₄, CuCl₂ | (1-(4-Bromophenyl)cyclobutyl)methanamine |

Grignard reagents (R-MgX) undergo nucleophilic addition to the electrophilic carbon of the nitrile group. The reaction initially forms an imine intermediate after the addition of the Grignard reagent's alkyl or aryl group. masterorganicchemistry.com This intermediate is stable until an aqueous acid workup is performed. The acid hydrolyzes the imine to produce a ketone. masterorganicchemistry.com For example, the reaction of this compound with methylmagnesium bromide would yield an intermediate that, upon hydrolysis, forms 1-(1-(4-bromophenyl)cyclobutyl)ethan-1-one.

Table 3: Reaction with a Grignard Reagent

| Reactant | Reagent(s) | Final Product (after hydrolysis) |

|---|

Similar to Grignard reagents, other potent organometallic nucleophiles, such as organolithium reagents (R-Li), can also add to the cyano group. Organolithium compounds are generally more reactive than their Grignard counterparts and will attack the nitrile carbon to form an analogous imine anion intermediate. Subsequent acidic hydrolysis also furnishes a ketone. This provides a parallel route to synthesizing ketones from this compound with a new carbon-carbon bond at the former nitrile carbon.

While the nitrile group is reactive, it is possible to perform reactions on other parts of the molecule, specifically the bromophenyl ring, while leaving the nitrile intact. The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, or Stille coupling allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring. The nitrile group is typically stable under the conditions required for these transformations, allowing for the synthesis of more complex derivatives where the cyano-substituted cyclobutane (B1203170) moiety is preserved.

Table 4: Hypothetical Suzuki Coupling Reaction

| Reactant | Reagent(s) | Product |

|---|

Nucleophilic Additions to the Cyano Moiety

Reactions Involving the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is the primary site of reactivity for many important synthetic transformations. This allows for the elaboration of the molecular structure, primarily through the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition-metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis. For a substrate like this compound, the aryl bromide functionality serves as an excellent electrophilic partner in these reactions.

While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the surveyed literature, its reactivity can be confidently predicted based on extensive research on similar aryl bromides. The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. organic-chemistry.org This reaction is a cornerstone of modern organic synthesis for creating biaryl structures.

The general mechanism involves a catalytic cycle with a Pd(0) species. nobelprize.org The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron species, which is activated by a base. The final step is reductive elimination, which forms the new aryl-aryl bond and regenerates the Pd(0) catalyst.

For this compound, the reaction with an arylboronic acid would yield a 1-(biphenyl-4-yl)cyclobutanecarbonitrile derivative. The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. The choice of these components can be critical for achieving high yields, especially with potentially challenging substrates. For instance, studies on the closely related compound 4-bromobenzonitrile (B114466) have demonstrated successful coupling with phenylboronic acid using various palladium catalysts and bases. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide This table illustrates typical conditions based on reactions with analogous substrates, as specific data for this compound is not available.

| Parameter | Example Condition | Role |

| Aryl Bromide | This compound | Electrophile |

| Boronic Acid | Phenylboronic Acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Facilitates C-C bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst, promotes reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants |

| Temperature | 80-110 °C | Provides activation energy |

The bromophenyl group of this compound is also an excellent substrate for other key palladium-catalyzed reactions.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product. libretexts.org Coupling this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, attached to the cyclobutanecarbonitrile (B1293925) core.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper salts and requires a base, often an amine. wikipedia.org The reaction is highly valuable for the synthesis of arylalkynes. The Sonogashira coupling of this compound would provide direct access to compounds containing a cyclobutanecarbonitrile-phenyl-alkyne framework, which are useful intermediates in materials science and medicinal chemistry. nih.govnih.gov

Table 2: Overview of Other Palladium-Catalyzed Couplings This table outlines the expected transformations for this compound based on established reactivity patterns.

| Reaction | Coupling Partner | Expected Product Structure |

| Heck | Alkene (e.g., Styrene) | 1-(4-Styrylphenyl)cyclobutanecarbonitrile |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | 1-(4-(Phenylethynyl)phenyl)cyclobutanecarbonitrile |

The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine (N-H) or alcohol (O-H). wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination which uses an aryl halide directly, the classic Chan-Lam reaction couples an amine or alcohol with an arylboronic acid.

However, variations of copper-catalyzed couplings that do use aryl halides exist, often referred to as Ullmann-type reactions. These reactions can couple aryl halides with amines, alcohols, or thiols. For this compound, an Ullmann condensation with an amine, for instance, would yield an N-aryl product. These reactions often require higher temperatures than their palladium-catalyzed counterparts but benefit from the lower cost and toxicity of copper catalysts. nih.gov The presence of the nitrile group on the coupling partner has been shown not to poison the catalyst in some Chan-Lam reactions. wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. pressbooks.pub Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org In this compound, the nitrile group (-CN) is an electron-withdrawing group located para to the bromine atom. However, the nitrile group provides only moderate activation. SNAr reactions on aryl halides with only a cyano group for activation typically require harsh conditions (strong nucleophiles and high temperatures) and may proceed slowly, if at all. The reaction is much more facile on rings that are more electron-deficient, for example, dinitro-substituted aryl halides. pressbooks.pub Therefore, while theoretically possible, displacing the bromide of this compound via an SNAr mechanism would likely be challenging under standard conditions.

The bromine atom on the aromatic ring can be exchanged for a lithium atom through a process called lithium-halogen exchange. This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C).

This transformation converts the electrophilic aryl bromide into a highly nucleophilic aryllithium species. This intermediate is generally not isolated but is immediately "quenched" by adding an electrophile to the reaction mixture. This two-step sequence is a powerful method for introducing a wide variety of functional groups onto the aromatic ring. While specific studies on this compound were not identified, the methodology is broadly applicable to aryl bromides.

Table 3: Potential Transformations via Lithiation-Quenching Sequence This table shows potential products from the reaction of the aryllithium intermediate derived from this compound with various electrophiles.

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon Dioxide | CO₂(s) | Carboxylic Acid (-COOH) |

| Aldehyde | Acetaldehyde (CH₃CHO) | Secondary Alcohol (-CH(OH)CH₃) |

| Ketone | Acetone ((CH₃)₂CO) | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl Group (-CH₃) |

| Silyl Halide | Trimethylsilyl Chloride ((CH₃)₃SiCl) | Silyl Group (-Si(CH₃)₃) |

This approach offers a complementary strategy to cross-coupling reactions for functionalizing the phenyl ring, particularly for introducing groups that are not easily installed via palladium or copper catalysis. Care must be taken, as the strongly basic organolithium reagents can potentially react with other functional groups in the molecule, although the nitrile group is often compatible at low temperatures.

Cross-Coupling Reactions

Reactions Involving the Cyclobutane Ring

The chemical character of the cyclobutane ring in this compound is dominated by its strain energy. This internal energy makes the ring susceptible to reactions that lead to more stable, less strained systems.

Ring-opening reactions represent a major class of transformations for cyclobutane derivatives, as they alleviate the inherent ring strain. These reactions can be initiated thermally, photochemically, or through catalysis by transition metals, leading to a variety of acyclic products.

Thermal Ring-Opening: Upon heating, cyclobutanes can undergo homolytic cleavage of a carbon-carbon bond to form a 1,4-diradical intermediate. This intermediate can then lead to various products. For an unsymmetrical cyclobutane like the title compound, cleavage can result in different diradicals, although the C1-C2 bond is activated by the presence of the aryl and nitrile groups. The subsequent fate of the diradical determines the final product structure.

Photochemical Ring-Opening: Photochemical activation, often in the form of a [2+2] cycloreversion, provides another pathway for ring-opening. This process is typically concerted and governed by orbital symmetry rules. The reverse of a [2+2] cycloaddition, it would yield two alkene fragments.

Transition Metal-Catalyzed Ring-Opening: Transition metals such as palladium, nickel, and rhodium can catalyze the ring-opening of strained rings. This often involves the oxidative addition of a C-C bond to the metal center, forming a metallacyclopentane intermediate, which can then undergo further reactions like reductive elimination or β-hydride elimination to yield various acyclic or rearranged products.

The specific products from such reactions with this compound have not been detailed in the literature, but analogies with other aryl-substituted cyclobutanes suggest these pathways are highly plausible.

Direct functionalization of the cyclobutane core without ring-opening presents a significant synthetic challenge but offers access to complex, three-dimensionally rich structures. nih.gov Modern synthetic methods provide potential routes for such transformations.

C-H Functionalization: Directed C-H functionalization has emerged as a powerful tool for modifying seemingly inert C-H bonds. nih.gov In principle, the nitrile or aryl group on this compound could act as a directing group to facilitate the selective introduction of functional groups at the C2 or C3 positions of the cyclobutane ring under transition-metal catalysis.

Radical Reactions: Free-radical reactions can also be employed to functionalize the cyclobutane ring. For instance, radical halogenation could introduce a handle for further substitution reactions.

Functionalization via Elimination/Addition: An alternative strategy involves introducing a double bond within the ring to form a cyclobutene (B1205218) derivative. This could potentially be achieved via elimination from a precursor with a leaving group on the ring. The resulting cyclobutene would be a versatile intermediate for a variety of addition reactions, such as catalytic arylboration, which allows for the rapid construction of highly substituted spirocyclic and fused cyclobutanes. nih.gov

The following table summarizes potential functionalization strategies applicable to the cyclobutane core.

| Strategy | Description | Potential Reagents/Catalysts | Analogous Application |

| Directed C-H Arylation | Use of a directing group to functionalize a specific C-H bond on the cyclobutane ring. | Pd(OAc)₂, various ligands | C-H functionalization has been used to synthesize complex cyclobutane natural products. nih.gov |

| Catalytic Arylboration | Addition of an aryl group and a boron moiety across a double bond. | Cu/Pd or Ni catalytic systems | Arylboration of spirocyclic cyclobutenes provides access to highly substituted spiro[3.n]alkanes. nih.gov |

| Radical Halogenation | Introduction of a halogen atom onto the cyclobutane ring via a radical mechanism. | N-Bromosuccinimide (NBS), light | Standard method for functionalizing alkanes. |

Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving the cyclobutane ring is crucial for controlling reaction outcomes and designing new synthetic methodologies. While specific studies on this compound are absent, general mechanistic principles for cyclobutane reactions are well-established.

The mechanisms of cyclobutane ring-opening are often complex and can proceed through different pathways depending on the reaction conditions.

Thermal Reactions: The prevailing mechanism for thermal ring-opening of many cyclobutanes is a non-concerted, stepwise process involving a 1,4-biradical intermediate. acs.org Density Functional Theory (DFT) calculations on similar systems have supported this stepwise mechanism. For this compound, the stability of the potential radical intermediate would be influenced by the geminal phenyl and nitrile substituents, likely lowering the activation energy for the initial C-C bond cleavage.

Photochemical Reactions: In contrast, photochemical [2+2] cycloreversions are often concerted processes. The stereochemical outcome of such reactions is dictated by orbital symmetry rules (Woodward-Hoffmann rules), providing a predictable way to form specific alkene isomers.

Metal-Catalyzed Reactions: The mechanism of transition-metal-catalyzed ring-opening is highly dependent on the metal and ligands used. A common pathway involves oxidative addition of a C-C bond to the metal, followed by various transformations of the resulting metallacyclic intermediate. The regioselectivity of the initial C-C bond cleavage is a key factor controlled by both steric and electronic effects of the substituents on the cyclobutane ring.

Kinetic studies provide quantitative data on reaction rates, activation energies, and the nature of transition states. Such studies would be invaluable for understanding the reactivity of the cyclobutane ring in this compound.

Although no specific kinetic data exists for the title compound, studies on analogous systems can provide insight. For example, the rate of thermal ring-opening is highly dependent on the substituents. Electron-donating and radical-stabilizing groups on the ring can significantly lower the activation energy and accelerate the reaction. The rate-determining step in these thermal reactions is typically the initial homolytic cleavage of the C-C bond to form the diradical intermediate.

The table below presents hypothetical parameters that could be determined through kinetic studies of the ring-opening of a substituted cyclobutane.

| Kinetic Parameter | Definition | Significance |

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Quantifies the speed of the reaction under specific conditions. |

| Activation Energy (Ea) | The minimum energy required to initiate the chemical reaction. | A lower Ea corresponds to a faster reaction rate. Substituents that stabilize the transition state (e.g., a diradical) will lower Ea. |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions and their orientation. | Relates to the entropy of activation. |

| Rate-Determining Step | The slowest step in a multi-step reaction, which governs the overall reaction rate. | Identifying this step is key to understanding and optimizing the reaction mechanism. |

Building Block in Complex Molecule Synthesis

The structural components of this compound—the aryl halide, the nitrile, and the cyclobutane core—each provide distinct opportunities for elaboration into more complex structures. The cyclobutane motif, in particular, is increasingly utilized in medicinal chemistry to impart favorable properties such as metabolic stability and conformational rigidity. nih.govru.nlexlibrisgroup.compharmablock.com

The styryl moiety (-CH=CH-Ph) is a significant pharmacophore found in numerous medicinally important compounds, where it often enhances lipophilicity, oral absorption, and biological activity. researchgate.net The presence of the 4-bromophenyl group in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to generate styryl derivatives.

In a typical Heck reaction, the aryl bromide is coupled with an alkene (like styrene or its derivatives) in the presence of a palladium catalyst and a base. This reaction would directly attach a vinylphenyl group at the 4-position of the phenyl ring, transforming the starting material into a complex styryl derivative while retaining the cyclobutanecarbonitrile core. These resulting compounds are of interest in materials science for creating novel dyes and fluorophores, as well as in medicinal chemistry for developing new therapeutic agents. researchgate.netiucr.org

The search for novel therapeutics often involves the synthesis of diverse molecular scaffolds to explore new chemical space. nih.govnih.gov this compound serves as a valuable intermediate due to its combination of a rigid cyclobutane core and two reactive functional groups. The cyclobutane ring is a desirable feature in modern drug design, as it can fill hydrophobic pockets in protein targets, act as a rigid scaffold to orient other pharmacophoric groups, and improve metabolic stability compared to more flexible alkyl chains or other cycloalkanes. exlibrisgroup.compharmablock.com

For instance, the hepatitis C virus (HCV) protease inhibitor Boceprevir and the androgen receptor antagonist Apalutamide are successful drugs that incorporate a cyclobutane structure to enhance potency and pharmacokinetic profiles. pharmablock.com The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple pathways for diversification. Simultaneously, the bromo-substituent can be used in coupling reactions to introduce further complexity, making this compound a versatile starting point for generating libraries of novel compounds for biological screening.

Cyclobutylamines are important building blocks for various biologically active compounds, including integrin antagonists. rsc.orgresearchgate.net The nitrile functionality of this compound can be readily converted into a primary amine via chemical reduction.

Standard reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) can efficiently transform the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂). This reaction yields (1-(4-bromophenyl)cyclobutyl)methanamine, a cyclobutylalkylamine. This product can then be used in subsequent reactions, such as amide couplings or reductive aminations, to construct larger, more complex molecules with potential therapeutic applications. For example, research into αvβ3 antagonists has utilized functionalized cyclobutylamines as core structures. rsc.org

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize the biological activity of a lead compound by making systematic structural modifications. drugdesign.orgyoutube.com this compound is an excellent scaffold for such studies, allowing for independent modification of its distinct structural domains.

The cyclobutane ring itself is a key target for modification in SAR studies. Its rigid, puckered conformation can be exploited to fine-tune the orientation of substituents and their interactions with biological targets. pharmablock.com Altering the cyclobutane ring—for instance, by introducing substituents like fluorine or by changing the ring size to cyclopropane (B1198618) or cyclopentane (B165970)—can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties. nih.govpharmablock.com

A notable example from drug discovery highlights the advantage of the cyclobutane scaffold: in the development of the HCV protease inhibitor Boceprevir, the cyclobutyl analogue was found to be significantly more potent than its cyclopropyl (B3062369) and cyclopentyl counterparts. pharmablock.com Similarly, replacing a metabolically vulnerable cyclohexane (B81311) ring with a more stable difluorocyclobutane group was a key step in the development of Ivosidenib, an IDH1 inhibitor. pharmablock.com These examples underscore the strategic importance of modifying the cyclobutane core in optimizing drug candidates.

| Parent Compound Series | Cycloalkane Modification | Impact on Biological Activity/Properties | Reference |

|---|---|---|---|

| HCV Protease Inhibitor | Cyclobutane vs. Cyclopropane | Cyclobutane analog was 3-fold more potent. | pharmablock.com |

| HCV Protease Inhibitor | Cyclobutane vs. Cyclopentane | Cyclobutane analog was 19-fold more potent. | pharmablock.com |

| IDH1 Inhibitor | Cyclohexane replaced with Difluorocyclobutane | Increased metabolic stability, leading to a viable drug candidate (Ivosidenib). | pharmablock.com |

The bromophenyl group offers a versatile platform for SAR studies. The bromine atom itself influences the molecule's electronic properties and lipophilicity. slideshare.net More importantly, it serves as a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) that allow for the introduction of diverse substituents at the para-position.

| Parent Scaffold | Substitution on Phenyl Ring | Observed Effect on Activity | Reference |

|---|---|---|---|

| Aminobenzophenones | Carbonyl group | May form an essential hydrogen bond with the receptor. | drugdesign.org |

| COX-2 Inhibitors | Addition of a Chlorine atom | Significantly more potent than the unsubstituted derivative. | drugdesign.org |

| Phenylpyrazole Anti-HIV Agents | Replacement with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group | Resulted in a 6-fold increase in potency. | nih.gov |

| Halophenols as PTK Inhibitors | Chloro- vs. Bromo- substitution | Chlorophenol compounds exhibited the strongest activities, while corresponding bromophenols showed no activity. | nih.gov |

Potential in Polymer Chemistry and Advanced Materials

The exploration of novel monomers is a cornerstone of polymer chemistry, driving the innovation of materials with tailored properties. This compound presents itself as a promising, albeit currently hypothetical, candidate in this arena. The combination of a strained cyclobutane ring, a reactive bromine atom, and a polar nitrile group within a single molecule opens up several theoretical avenues for its incorporation into polymeric structures and the development of advanced materials.

The structure of this compound suggests its potential as a monomer in various polymerization reactions. The presence of the cyclobutane ring is particularly noteworthy. While stable, the inherent ring strain of cyclobutanes can be harnessed in specific polymerization techniques. wikipedia.orgacs.org

One hypothetical route is through ring-opening polymerization (ROP) . Although cyclobutanes are generally less reactive in ROP compared to more strained rings like cyclopropanes, appropriately substituted cyclobutanes can undergo this process. The electron-withdrawing nature of the 4-bromophenyl and nitrile groups could influence the reactivity of the cyclobutane ring, potentially making it more susceptible to ring-opening under specific catalytic conditions.

Another plausible, yet hypothetical, polymerization pathway involves the functional groups attached to the cyclobutane ring. The nitrile group (–C≡N) is known to participate in polymerization reactions. For instance, the polymerization of acrylonitrile (B1666552) to form polyacrylonitrile (B21495) is a well-established industrial process. numberanalytics.com It is conceivable that under suitable conditions, the nitrile group of this compound could be involved in chain-growth polymerization, leading to a polymer with a polyimine or related backbone, and pendant 1-(4-bromophenyl)cyclobutyl groups.

Furthermore, the bromine atom on the phenyl ring offers a site for cross-coupling reactions, which could be utilized in polycondensation reactions . For example, after conversion of the nitrile group to a carboxylic acid or an amine, the resulting bifunctional monomer could undergo condensation polymerization with other suitable comonomers. The bromine atom could also be used to create graft polymers or to functionalize the polymer after its formation.

The incorporation of the 1-(4-bromophenyl)cyclobutane moiety into a polymer backbone is anticipated to impart unique properties to the resulting material. The rigid cyclobutane ring could enhance the thermal stability and mechanical strength of the polymer. The brominated phenyl group is a well-known feature in flame-retardant materials. specialchem.comresearchgate.net Therefore, polymers derived from this monomer could exhibit inherent flame-retardant properties. The polar nitrile group would be expected to increase the polymer's glass transition temperature and improve its adhesion to various substrates.

| Property | Potential Contribution of this compound |

| Thermal Stability | The rigid cyclobutane ring could increase the decomposition temperature. |

| Mechanical Strength | The cyclic structure can enhance the stiffness and strength of the polymer chain. |

| Flame Retardancy | The presence of bromine is known to impart flame-retardant properties. specialchem.comresearchgate.net |

| Chemical Resistance | The stable cyclobutane and aromatic rings may offer resistance to certain chemicals. |

| Adhesion | The polar nitrile group could improve adhesion to various surfaces. |

Beyond its hypothetical role as a monomer, this compound serves as a valuable building block for the synthesis of a variety of specialty chemicals. lifechemicals.com The reactivity of its functional groups allows for a range of chemical transformations, leading to the creation of more complex molecules with specific applications.

The bromine atom on the phenyl ring is a key functional handle. It can be readily replaced by other functional groups through various nucleophilic substitution and cross-coupling reactions . For instance, Suzuki, Stille, and Sonogashira couplings could be employed to form carbon-carbon bonds, linking the phenylcyclobutane core to other molecular fragments. This versatility allows for the synthesis of a diverse library of compounds for screening in areas such as medicinal chemistry and materials science. Cyclobutane derivatives are increasingly being incorporated into drug candidates to improve properties like metabolic stability and to act as conformational constraints. nih.gov

The nitrile group is another site of versatile reactivity. wikipedia.org It can be hydrolyzed to a carboxylic acid (1-(4-bromophenyl)cyclobutane-1-carboxylic acid) or an amide. wikipedia.org The carboxylic acid derivative could be used in the synthesis of polyesters and polyamides, or as a building block in pharmaceutical synthesis. epa.govReduction of the nitrile group can yield a primary amine ( (1-(4-bromophenyl)cyclobutyl)methanamine), which is a valuable intermediate for the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals.

Furthermore, the entire this compound scaffold can be a precursor for molecules with applications in electronic materials . Aromatic compounds containing bromine are used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic components. The specific electronic properties imparted by the bromophenyl and cyclobutane moieties could be advantageous in the design of new materials with tailored optical and electronic properties.

The development of specialty chemicals from this compound can be envisioned in a multi-step synthesis approach, where each functional group is sequentially modified to build molecular complexity. For example, the bromine atom could be used in a coupling reaction to introduce a photoactive group, while the nitrile is converted to a group that promotes self-assembly, leading to a functional material for use in molecular electronics.

| Functional Group | Possible Transformations | Potential Applications of Products |

| Bromine Atom | Nucleophilic substitution, Suzuki coupling, Stille coupling, Sonogashira coupling | Pharmaceuticals, agrochemicals, electronic materials, functional polymers |

| Nitrile Group | Hydrolysis to carboxylic acid or amide, Reduction to primary amine | Polymer synthesis, pharmaceutical intermediates, fine chemicals |

| Cyclobutane Ring | Ring-opening reactions, Functionalization of C-H bonds | Synthesis of complex cyclic and acyclic compounds |

Conclusion

1-(4-Bromophenyl)cyclobutanecarbonitrile stands as a representative example of a class of molecules that holds considerable potential in synthetic chemistry. While detailed research on this specific compound is limited, its constituent parts—the strained cyclobutane (B1203170) ring, the versatile nitrile group, and the synthetically valuable bromophenyl moiety—suggest a wide range of possible chemical transformations and applications. Its true utility lies in its potential as a versatile building block, offering a rigid three-dimensional scaffold that can be readily functionalized to create a diverse array of more complex molecules for applications in medicinal chemistry, materials science, and beyond. Further research into the synthesis, characterization, and reactivity of this and related compounds will undoubtedly continue to enrich the field of organic chemistry.

Computational Chemistry and Theoretical Studies of 1 4 Bromophenyl Cyclobutanecarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of 1-(4-Bromophenyl)cyclobutanecarbonitrile.

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and accepting capabilities. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered on the electron-withdrawing nitrile group and the cyclobutane (B1203170) ring. This distribution suggests that the molecule would be susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the carbon atom of the nitrile group.

The charge distribution, calculated through methods such as Natural Bond Orbital (NBO) analysis, would likely show a significant polarization. The bromine atom and the nitrogen atom of the nitrile group are expected to carry partial negative charges, while the carbon atoms attached to them will have partial positive charges. This charge separation influences the molecule's intermolecular interactions and its behavior in polar solvents.

Table 1: Representative Quantum Chemical Properties of this compound (Theoretical Values)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability of the bromophenyl ring. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability of the nitrile group. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | ~3.5 D | Indicates a polar molecule with significant charge separation. |

Note: The values presented in this table are illustrative and based on typical results for similar aromatic nitriles. Actual values would be obtained from specific DFT calculations.

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering angle and an asymmetry parameter. For monosubstituted cyclobutanes like this compound, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position.

Computational studies on similar phenylcyclobutane systems have shown a preference for the substituent to be in the pseudo-equatorial position to minimize steric hindrance. The energy difference between the pseudo-equatorial and pseudo-axial conformers is typically in the range of 1-3 kcal/mol. The puckering of the ring is a dynamic process, and the molecule can interconvert between different puckered conformations.

Quantum chemical calculations can be used to model potential reaction pathways and identify the transition states involved. For this compound, this could include modeling its synthesis, for example, the reaction between 4-bromophenylacetonitrile (B126402) and 1,3-dibromopropane (B121459), or its subsequent reactions.

By calculating the energies of reactants, products, and transition states, the activation energy for a given reaction can be determined. This information is crucial for predicting reaction rates and understanding reaction mechanisms. For instance, the transition state for a nucleophilic substitution on the carbon adjacent to the nitrile group would likely show a trigonal bipyramidal geometry.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

While quantum chemical calculations can identify stable conformers, MD simulations can explore the entire conformational landscape of the molecule. By simulating the motion of the atoms over nanoseconds or longer, it is possible to observe the transitions between different puckered conformations of the cyclobutane ring and the rotation of the bromophenyl group.

These simulations can generate a potential energy surface, mapping the energy of the molecule as a function of its geometry. This map would reveal the most populated (lowest energy) conformational states and the energy barriers between them.

MD simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or other solutes. For this compound, simulations in different solvents (e.g., water, methanol, chloroform) would reveal the nature of the solute-solvent interactions.

In polar solvents, the polar regions of the molecule (the nitrile group and the bromine atom) would be expected to form strong interactions with the solvent molecules. This solvation can influence the conformational preferences of the molecule. For example, a polar solvent might stabilize a more polar conformer. The simulations can also provide information on the local solvent structure around the solute molecule.

Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties are invaluable for interpreting experimental data and understanding the electronic and vibrational structure of a molecule. By solving approximations of the Schrödinger equation, computational methods can simulate various types of spectra before a compound is synthesized.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can accurately predict the ¹H and ¹³C chemical shifts (δ), aiding in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. researchgate.net

The computational process typically begins with the optimization of the molecule's three-dimensional geometry, often using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311G. researchgate.net Following geometry optimization, the GIAO method is employed at the same or a higher level of theory to calculate the isotropic magnetic shielding constants for each nucleus. These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory.

For this compound, theoretical calculations would distinguish between the non-equivalent protons and carbons of the cyclobutane ring and the distinct aromatic protons. The predicted shifts are sensitive to the molecule's conformation, particularly the orientation of the bromophenyl group relative to the cyclobutane ring.

Disclaimer: The data presented in the table below is illustrative and hypothetical, representing the type of results expected from GIAO calculations. It is not based on published experimental or computational results for this specific molecule.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound

| Atom Type | Atom Label | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C | C≡N (Nitrile) | 122.5 |

| ¹³C | C-CN (Quaternary Cyclobutane) | 45.0 |

| ¹³C | C-Br (Aromatic) | 123.0 |

| ¹³C | CH (Aromatic, ortho to C-Br) | 132.5 |

| ¹³C | CH (Aromatic, meta to C-Br) | 129.8 |

| ¹³C | C-Cyclobutane (Aromatic) | 145.2 |

| ¹³C | CH₂ (Cyclobutane, adjacent to C-CN) | 35.1 |

| ¹³C | CH₂ (Cyclobutane, distal to C-CN) | 18.9 |

| ¹H | CH (Aromatic, ortho to C-Br) | 7.60 |

| ¹H | CH (Aromatic, meta to C-Br) | 7.45 |

| ¹H | CH₂ (Cyclobutane, adjacent to C-CN) | 2.85 |

| ¹H | CH₂ (Cyclobutane, distal to C-CN) | 2.30 |

Vibrational Spectroscopy Simulations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective for simulating these spectra. nih.gov The process involves optimizing the molecular geometry and then performing a frequency calculation. This second step computes the second derivatives of the energy with respect to atomic positions, yielding the harmonic vibrational frequencies and their corresponding intensities.

For this compound, key vibrational modes can be predicted with high accuracy. These include the characteristic C≡N stretching frequency of the nitrile group, the C-Br stretch, aromatic C-H stretches, and various bending and stretching modes of the cyclobutane ring. acs.orgresearchgate.net Anharmonic calculations can further refine these predictions, offering better agreement with experimental spectra. researchgate.net The simulated spectra help in assigning the peaks observed in experimental IR and Raman measurements.

Disclaimer: The data presented in the table below is illustrative and hypothetical, representing the type of results expected from DFT vibrational frequency calculations. It is not based on published experimental or computational results for this specific molecule.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3080 | Medium | Strong |

| Cyclobutane C-H Stretch | 2950 | Medium | Medium |

| C≡N Stretch | 2245 | Strong | Strong |

| Aromatic C=C Stretch | 1590 | Strong | Strong |

| Cyclobutane CH₂ Scissor | 1460 | Medium | Weak |

| Aromatic C-Br Stretch | 1070 | Strong | Medium |

Electronic Absorption and Emission Spectra Predictions (e.g., TD-DFT)

The color and photophysical properties of a molecule are determined by its electronic transitions, which can be studied using UV-visible absorption and fluorescence spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting electronic absorption spectra by calculating the energies of vertical electronic excitations from the ground state to various excited states. cecam.orgnih.gov

The calculation provides the excitation energies (often expressed as wavelength, λmax), the oscillator strengths (f), which relate to the intensity of the absorption band, and the character of the transition (e.g., π→π, n→π). researchgate.net For this compound, TD-DFT can predict the key electronic transitions involving the π-system of the bromophenyl ring. The method can also be used to optimize the geometry of the first excited state to predict fluorescence or emission spectra.

Disclaimer: The data presented in the table below is illustrative and hypothetical, representing the type of results expected from TD-DFT calculations. It is not based on published experimental or computational results for this specific molecule.

Table 3: Illustrative Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 230 | 0.85 | HOMO-1 → LUMO (π→π) |

QSAR and QSPR Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their chemical structure. wikipedia.org These models are fundamental in drug discovery and materials science for screening new compounds and optimizing lead structures. nih.govacs.org

For derivatives of this compound, a QSAR/QSPR model could be developed to predict a property of interest, such as cytotoxicity against a cancer cell line (QSAR) or solubility (QSPR). The process involves several key steps: mdpi.com

Data Set Assembly: A series of derivatives is synthesized, and their biological activity or property is measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters.

Model Development: A mathematical equation is generated that correlates the descriptors with the observed activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are common methods.

Validation: The model's statistical robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.govacs.org

A hypothetical QSAR model for a series of derivatives might take the form: Activity = c₀ + c₁(LogP) + c₂(Dipole Moment) + c₃*(LUMO Energy)

Such a model provides insights into the structural features that govern the activity, guiding the design of new, more potent, or suitable derivatives.

Disclaimer: The data presented in the table below is illustrative and hypothetical, representing a sample dataset for a QSAR/QSPR study. It is not based on published experimental data.

Table 4: Illustrative Data for a QSAR Model of this compound Derivatives

| Derivative (Substitution on Phenyl Ring) | LogP (Lipophilicity) | Molecular Weight | HOMO Energy (eV) | Measured Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 4-Bromo (Parent) | 3.5 | 236.1 | -6.8 | 15.2 |

| 4-Chloro | 3.2 | 191.7 | -6.9 | 20.5 |

| 4-Fluoro | 2.9 | 175.2 | -7.0 | 25.1 |

| 4-Methoxy | 2.8 | 187.2 | -6.5 | 10.8 |

| 4-Nitro | 2.6 | 202.2 | -7.5 | 5.4 |

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for mapping the structure of 1-(4-Bromophenyl)cyclobutanecarbonitrile. While specific experimental data can vary slightly based on solvent and instrument parameters, the expected spectra can be reliably predicted.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Region: The protons on the 4-bromophenyl group are expected to appear as two distinct signals due to their symmetry. The two protons ortho to the bromine atom (H-3' and H-5') and the two protons ortho to the cyclobutane (B1203170) ring (H-2' and H-6') will each form a doublet. This results in a characteristic AA'BB' system, often appearing as two doublets in the range of δ 7.4-7.6 ppm.

Aliphatic Region (Cyclobutane Ring): The six protons of the cyclobutane ring are diastereotopic and chemically non-equivalent, leading to complex multiplets. These signals are typically found in the upfield region of the spectrum, generally between δ 1.9 and 2.9 ppm. The complexity arises from geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Quaternary Carbons: The spectrum will show signals for the four quaternary carbons: the carbon attached to the bromine (C-4'), the carbon attached to the cyclobutane ring (C-1'), the carbon of the nitrile group (C≡N), and the quaternary carbon of the cyclobutane ring (C-1). The nitrile carbon is typically found in the δ 120-125 ppm range, while the aromatic quaternary carbons appear within the aromatic region (δ 120-145 ppm).

Aromatic Carbons: The four CH carbons of the phenyl ring will produce two signals in the aromatic region (approximately δ 128-132 ppm).

Aliphatic Carbons: The three CH₂ carbons of the cyclobutane ring will appear as distinct signals in the upfield region, typically between δ 15 and 40 ppm.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1' | - | ~140-145 |

| C2'/C6' | ~7.4-7.5 (d) | ~128-130 |

| C3'/C5' | ~7.5-7.6 (d) | ~131-133 |

| C4' | - | ~122-125 |

| C1 | - | ~40-45 |

| C2/C4 | ~2.6-2.9 (m) | ~30-35 |

| C3 | ~1.9-2.2 (m) | ~15-20 |

| CN | - | ~120-125 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent protons on the cyclobutane ring, helping to trace the connectivity within the aliphatic system. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C, one bond). It would definitively link each proton signal from the cyclobutane and aromatic rings to its corresponding carbon signal identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). This is crucial for confirming the connection between the two main fragments of the molecule. Key expected correlations would include:

Correlations from the cyclobutane protons (at C2/C4) to the quaternary cyclobutane carbon (C1) and the nitrile carbon (CN).

Correlations from the aromatic protons (H-2'/H-6') to the quaternary cyclobutane carbon (C1) and the ipso-aromatic carbon (C-1').

While this compound is often described as a low-melting solid or liquid, the potential for polymorphism (the ability to exist in multiple crystalline forms) cannot be discounted, particularly in purified, solid batches. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the crystal lattice. Different polymorphs, having distinct packing arrangements, will give rise to different ¹³C chemical shifts, allowing for their differentiation and quantification in a mixture.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool that provides information about the mass, and therefore the molecular formula, of a compound and its structural components.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition. The molecular formula of this compound is C₁₁H₁₀BrN. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺), where the two peaks are of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Ion Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|

| [C₁₁H₁₀⁷⁹BrN]⁺ | ¹²C, ¹H, ⁷⁹Br, ¹⁴N | 235.0049 |

| [C₁₁H₁₀⁸¹BrN]⁺ | ¹²C, ¹H, ⁸¹Br, ¹⁴N | 236.9928 |

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound is expected to proceed through several key pathways.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 156, corresponding to the [C₁₁H₁₀N]⁺ cation.

Loss of Cyanide: Loss of the nitrile group as a radical would lead to a fragment at m/z 210/212 (showing the bromine isotope pattern), corresponding to the [C₁₀H₁₀Br]⁺ cation.

Cyclobutane Ring Fragmentation: The cyclobutane ring can undergo fragmentation, most commonly through the loss of ethene (C₂H₄, 28 Da). This would lead to fragments at m/z 207/209. docbrown.info

Formation of Tropylium (B1234903) Ion: A common fragmentation pathway for benzyl-type structures can involve rearrangement to form a stable tropylium ion. Cleavage of the bond between the aromatic ring and the cyclobutane ring could lead to a bromophenyl fragment [C₆H₄Br]⁺ at m/z 155/157.

The relative abundance of these and other fragments helps to piece together and confirm the molecular structure. libretexts.orgchemguide.co.uk

LC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of pharmaceutical intermediates and research chemicals like this compound. This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection provided by mass spectrometry.

The primary application of LC-MS in this context is the determination of purity. The HPLC component separates the target compound from any starting materials, by-products, or degradation products present in a sample. The retention time (t R ), the time it takes for the compound to pass through the chromatographic column, is a characteristic property under defined conditions. Following separation, the eluent is introduced into the mass spectrometer. For this compound (molecular weight: 236.11 g/mol ), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. nih.gov In positive ion mode, the instrument would typically detect the protonated molecule [M+H]⁺ at m/z 237.1. The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition.

Furthermore, LC-MS/MS, a tandem mass spectrometry approach, can provide structural confirmation by analyzing the fragmentation patterns of the parent ion. nih.gov This is crucial for distinguishing between isomers and identifying unknown impurities. By integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks, a quantitative assessment of purity can be achieved.

| Peak ID | Retention Time (min) | Observed m/z ([M+H]⁺) | Proposed Identity | Area % |

|---|---|---|---|---|

| 1 | 3.45 | 237.0 | This compound | 99.85 |

| 2 | 4.12 | 157.1 | Impurity A (e.g., Bromobenzene) | 0.10 |

| 3 | 2.89 | 82.1 | Impurity B (e.g., Cyclobutanecarbonitrile) | 0.05 |

Vibrational Spectroscopy (IR, Raman)

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its distinct structural components: the nitrile group, the p-substituted bromophenyl ring, and the cyclobutane ring.

Nitrile Group (C≡N): The nitrile stretching vibration is a highly characteristic and typically sharp band. In the IR spectrum, it is expected to appear in the range of 2260-2240 cm⁻¹. In the Raman spectrum, this bond often produces a strong signal as well, due to the significant change in polarizability during the stretch.

p-Substituted Bromophenyl Ring: The aromatic ring gives rise to several distinct vibrations. Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1610-1450 cm⁻¹ region. The para-substitution pattern is specifically indicated by a strong C-H out-of-plane bending vibration in the IR spectrum, typically found between 860-800 cm⁻¹.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected in the far-infrared region, typically between 600-500 cm⁻¹, and is often more easily observed in the Raman spectrum.

Cyclobutane Ring: The saturated C-H stretching vibrations of the cyclobutane methylene (B1212753) groups will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). The CH₂ scissoring and wagging modes are expected in the 1470-1430 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively. Ring vibrations (puckering modes) of the cyclobutane skeleton occur at lower frequencies.

| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2260 - 2240 | Medium (IR) / Strong (Raman) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak (IR) / Strong (Raman) |

| Aromatic C=C | Ring Stretching | 1610 - 1450 | Strong-Medium (IR & Raman) |

| p-Substitution | C-H Out-of-plane bend | 860 - 800 | Strong (IR) |

| Cyclobutane (CH₂) | Stretching | 2950 - 2850 | Strong (IR & Raman) |

| Cyclobutane (CH₂) | Scissoring | 1470 - 1430 | Medium (IR) |

| C-Br | Stretching | 600 - 500 | Strong (IR) / Strong (Raman) |

The cyclobutane ring is not planar and exists in a puckered conformation. The vibrational spectrum, particularly in the low-frequency region (below 400 cm⁻¹), contains information about these puckering modes. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign these complex modes and determine the most stable conformation of the ring. nih.gov Similarly, the torsional mode between the cyclobutane and phenyl rings, which dictates their relative orientation, can be probed. Changes in these low-frequency modes upon changes in temperature or physical state (e.g., solid vs. solution) can provide insights into the conformational dynamics of the molecule.

X-ray Crystallography

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. nih.gov The analysis yields precise bond lengths, bond angles, and torsional angles. This would definitively confirm the connectivity of the atoms and provide detailed conformational information, such as the exact pucker of the cyclobutane ring and the dihedral angle between the phenyl and cyclobutane rings. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Crystal system | One of seven crystal systems (e.g., Monoclinic) | Monoclinic |

| Space group | Describes the symmetry of the unit cell | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 5.8, b = 14.2, c = 12.5 |

| α, β, γ (°) | Unit cell angles | α = 90, β = 98.5, γ = 90 |

| V (ų) | Volume of the unit cell | 1017 |

| Z | Number of molecules per unit cell | 4 |

Powder X-ray Diffraction (PXRD) is used to analyze a bulk sample of the crystalline material. The technique does not provide atomic-level structural detail like SCXRD, but it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase.

The primary applications of PXRD for this compound include:

Phase Identification: The obtained diffraction pattern can be compared against a database or a pattern calculated from single-crystal data to confirm the identity of the crystalline phase.

Purity Analysis: PXRD can detect the presence of crystalline impurities, as they would produce their own distinct diffraction peaks.

Polymorph Screening: Many organic compounds can crystallize in multiple forms, known as polymorphs, which have different physical properties. PXRD is the primary tool for identifying and distinguishing between different polymorphs.